3,5-Difluoro-4-(methylthio)benzaldehyde
Overview
Description
3,5-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor like 3,5-difluorobenzaldehyde is reacted with a methylthiolating agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 3,5-Difluoro-4-(methylthio)benzaldehyde may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the methylthio group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3,5-Difluoro-4-(methylthio)benzoic acid.
Reduction: 3,5-Difluoro-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups (aldehyde, fluorine, and methylthio), leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the methylthio group, making it less versatile in certain reactions.
4-(Methylthio)benzaldehyde: Lacks the fluorine atoms, affecting its reactivity and applications.
3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.
Uniqueness
3,5-Difluoro-4-(methylthio)benzaldehyde is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3,5-difluoro-4-methylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMIRFQOAYOMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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